1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 6-position and a methyl group at the 3-position. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with nitrile functionalities under specific conditions. For instance, the reaction of 2-aminopyridine with acetonitrile in the presence of a base can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as an inhibitor of certain biological pathways.
Chemical Biology: The compound serves as a tool for probing the mechanisms of various biochemical reactions and pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses and potential therapeutic effects .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound without the nitrile and methyl groups.
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitrile group at the 6-position.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- is unique due to the presence of both the nitrile and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYASZAQOSROQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222624 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-28-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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